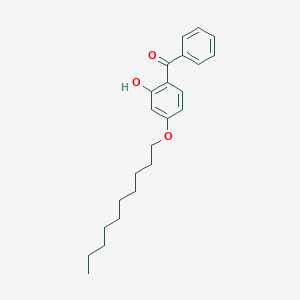

2-Hydroxy-4-decyloxybenzophenone

説明

Structure

3D Structure

特性

CAS番号 |

2162-63-2 |

|---|---|

分子式 |

C23H30O3 |

分子量 |

354.5 g/mol |

IUPAC名 |

(4-decoxy-2-hydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-12-17-26-20-15-16-21(22(24)18-20)23(25)19-13-10-9-11-14-19/h9-11,13-16,18,24H,2-8,12,17H2,1H3 |

InChIキー |

JQSSXIRDGUMPNP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

製品の起源 |

United States |

Synthetic Pathways and Methodological Advancements for 2 Hydroxy 4 Decyloxybenzophenone

Established Synthetic Routes for 2-Hydroxy-4-decyloxybenzophenone

Multi-step Synthetic Strategies

The traditional and most common synthesis of this compound is a multi-step process that typically begins with the Friedel-Crafts acylation of a substituted benzene (B151609) ring, followed by an etherification step.

The foundational route involves two primary stages:

Synthesis of the Benzophenone (B1666685) Core: The process usually starts with the Friedel-Crafts acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). bohrium.comeverlight-uva.com This reaction forms the precursor 2,4-dihydroxybenzophenone (B1670367). The electrophilic acylium ion, generated from the reaction of benzoyl chloride with the Lewis acid, attacks the electron-rich resorcinol ring, leading to the formation of the benzophenone structure.

Williamson Ether Synthesis: The subsequent step involves the etherification of the 4-hydroxyl group of 2,4-dihydroxybenzophenone with a decyl halide (e.g., 1-bromodecane (B1670165) or 1-chlorodecane). nih.govacs.org This reaction, known as the Williamson ether synthesis, is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide. rsc.org The base deprotonates the more acidic 4-hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the decyl halide in an Sₙ2 reaction to form the decyloxy ether linkage. nih.govacs.orgnih.gov The hydroxyl group at the 2-position is less reactive due to intramolecular hydrogen bonding with the carbonyl group. rsc.org

Step 2: Williamson Ether Synthesis 2,4-Dihydroxybenzophenone + 1-Decyl Bromide --(Base)--> this compound

Alternative starting materials and reagents can be employed. For instance, instead of resorcinol, 1,3-dialkoxybenzene can be reacted with benzoyl chloride, where the Lewis acid also acts as a dealkylating agent, although this is generally more effective for smaller alkyl groups like methyl. bohrium.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| Resorcinol | Benzoyl Chloride | Aluminum Chloride | 2,4-Dihydroxybenzophenone | Friedel-Crafts Acylation |

| 2,4-Dihydroxybenzophenone | 1-Decyl Bromide | Potassium Carbonate | This compound | Williamson Ether Synthesis |

Application of Phase-Transfer Catalysis in Synthesis

To improve the efficiency and reaction conditions of the Williamson ether synthesis step, phase-transfer catalysis (PTC) has been widely applied. google.comnih.govgoogle.com In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyethylene (B3416737) glycol, facilitates the transfer of the aqueous phenoxide reactant into the organic phase where the alkyl halide is dissolved. nih.govgoogle.com This overcomes the immiscibility of the reactants, leading to faster reaction rates, milder reaction conditions, and often higher yields. nih.gov

The use of PTC can eliminate the need for harsh, anhydrous solvents and strong bases, making the process more economical and environmentally benign. google.com For example, the synthesis can be carried out in a biphasic system of water and an organic solvent like toluene, with the aid of a phase-transfer catalyst. google.com

| Catalyst Type | Example Catalyst | Function |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | Transfers phenoxide from aqueous to organic phase |

| Polyethylene Glycol (PEG) | PEG-400 | Facilitates interfacial reaction |

Novel Synthetic Methodologies and Derivatization Strategies

Development of Efficient and Sustainable Synthesis Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 2-hydroxy-4-alkoxybenzophenones, including the decyloxy derivative. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

One such approach is the use of dialkyl carbonates , such as dioctyl carbonate, as the alkylating agent instead of alkyl halides. google.com This method is considered greener as it avoids the formation of inorganic salt byproducts. The reaction is typically carried out at elevated temperatures in the presence of a suitable catalyst. google.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. nih.govumich.edu The application of microwave irradiation can significantly reduce reaction times for both the Friedel-Crafts acylation and the etherification steps, often leading to improved yields and cleaner reactions.

Flow chemistry represents another significant advancement. nih.govacs.org By conducting reactions in continuous flow reactors, better control over reaction parameters such as temperature, pressure, and reaction time can be achieved. researchgate.netacs.org This often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. acs.org Flow photochemistry, in particular, offers precise control over irradiation time, which can be beneficial for reactions involving light-sensitive compounds. nih.gov

| Methodology | Key Advantage | Example Application |

| Dialkyl Carbonate Alkylation | Greener (no salt byproduct) | Reaction of 2,4-dihydroxybenzophenone with dioctyl carbonate. google.com |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Ketal synthesis from benzophenones. umich.edu |

| Flow Chemistry | Enhanced control, safety, and scalability | Photochemical synthesis on a larger scale. acs.org |

Derivatization for Enhanced Research Utility and Functionalization

The derivatization of this compound is primarily focused on improving its performance and utility as a UV stabilizer, particularly in polymeric materials. A key strategy is to introduce a polymerizable group into the benzophenone molecule. colab.wsresearchgate.net This allows the UV absorber to be covalently bonded into the polymer backbone during polymerization.

A common approach involves reacting the 2-hydroxy-4-alkoxybenzophenone with a molecule containing a reactive functional group and a polymerizable moiety. For instance, reaction with glycidyl (B131873) methacrylate (B99206) can introduce a methacrylate group, creating a polymerizable UV stabilizer. colab.wsresearchgate.net

This covalent attachment, or "anchoring," of the UV stabilizer onto the polymer chain offers significant advantages over simply blending the additive into the polymer. It prevents the migration, leaching, and volatilization of the stabilizer from the polymer matrix over time, thereby ensuring long-lasting UV protection and reducing potential environmental contamination and human exposure. colab.ws

Furthermore, research into the synthesis of novel benzophenone derivatives with different functional groups aims to fine-tune their photochemical properties and compatibility with various polymer systems. bohrium.commdpi.com For example, the synthesis of benzophenone derivatives with multiple chromophores can enhance their UV absorption capabilities.

| Derivatization Strategy | Purpose | Example |

| Introduction of Polymerizable Group | Covalent bonding to polymer backbone to prevent migration | Reaction with glycidyl methacrylate to form a methacrylate derivative. colab.wsresearchgate.net |

| Synthesis of Multi-Chromophore Derivatives | Enhanced UV absorption | Linking two benzophenone units. |

Advanced Spectroscopic Characterization and Analytical Techniques for 2 Hydroxy 4 Decyloxybenzophenone

High-Resolution Spectroscopic Investigations

High-resolution spectroscopy provides fundamental insights into the molecular architecture and electronic properties of 2-Hydroxy-4-decyloxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular skeleton, including the connectivity of atoms and their chemical environment. core.ac.uk

For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the protons of the aromatic rings, the hydroxyl group, and the long decyloxy alkyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values for each signal allow for the precise assignment of each proton to its position in the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. nih.gov The spectrum would show unique resonances for each carbon atom, including the carbonyl carbon, the aromatic carbons, and the ten distinct carbons of the decyl chain. Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish direct one-bond and long-range correlations between protons and carbons, respectively, confirming the final structure. core.ac.uk

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) Range |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-O | 160 - 170 |

| Aromatic C-OH | 155 - 165 |

| Unsubstituted Aromatic Carbons | 110 - 140 |

| Methylene (-CH₂-) of Decyl Chain | 20 - 40 |

| Terminal Methyl (-CH₃) of Decyl Chain | ~14 |

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₂₃H₃₀O₃. nih.govnist.gov

When coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry also reveals characteristic fragmentation patterns upon electron ionization. nih.gov This fragmentation provides valuable structural information. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (354.5 g/mol ). nih.govnist.gov Key fragment ions are also observed, which help to piece together the structure.

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Interpretation | Reference |

|---|---|---|

| 354 | Molecular Ion [M]⁺ | nih.gov |

| 213 | Fragment corresponding to the [M - C₁₀H₂₁]⁺ ion (loss of the decyl radical) | nih.gov |

| 214 | Fragment corresponding to the [M - C₁₀H₂₀]⁺ ion (loss of decene via McLafferty rearrangement) | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. libretexts.org The FT-IR spectrum of this compound, typically recorded on a solid sample as a KBr pellet, displays several characteristic absorption bands that confirm its structure. nist.gov

The key functional groups—hydroxyl, carbonyl, ether, and aromatic rings—each have a distinct signature in the infrared spectrum. libretexts.org For instance, the presence of a hydroxyl group is confirmed by a broad absorption band, while the carbonyl group of the ketone is indicated by a sharp, strong absorption. libretexts.orglibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3400 - 3650 (broad) | O-H Stretch | Hydroxyl (-OH) | libretexts.org |

| 2850 - 2960 | C-H Stretch | Alkyl chain (-CH₂, -CH₃) | libretexts.org |

| ~1670 (sharp, strong) | C=O Stretch | Ketone | libretexts.org |

| 1640 - 1680 | C=C Stretch | Aromatic Ring | libretexts.org |

| 1200 - 1300 | C-O Stretch | Aryl Ether | libretexts.org |

UV-Visible Spectroscopy in Photophysical Characterization and Absorption Mechanisms

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly relevant for benzophenone (B1666685) derivatives, which are designed to absorb UV radiation. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UVA and UVB regions. researchgate.netresearchgate.net

The absorption is due to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore is the benzophenone core. The spectrum typically shows two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions occurring at shorter wavelengths, associated with the aromatic system.

n → π* transitions: These are lower-intensity absorptions at longer wavelengths, involving the non-bonding electrons of the carbonyl oxygen.

The position and intensity of these bands are influenced by the substituents on the aromatic rings, such as the hydroxyl and decyloxy groups.

Table 4: Typical Electronic Transitions for Benzophenone Derivatives

| Transition Type | Typical Wavelength (λmax) Range | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 240 - 290 nm | Aromatic π system |

| n → π* | 320 - 360 nm | Carbonyl group |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. nih.gov For the analysis of this compound, GC can be used to assess its purity by separating it from any residual starting materials, byproducts, or degradation products. The compound is volatilized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification. nih.gov

For more definitive identification and sensitive quantification, GC is coupled with a Mass Spectrometer (GC-MS). nih.gov The mass spectrometer acts as a highly specific detector, providing mass spectra for each peak that elutes from the GC column, confirming the identity of the compound and any impurities. nih.gov Quantitative analysis using GC-MS can be highly accurate, often employing techniques like selected ion monitoring (SIM) to enhance sensitivity and selectivity. dergipark.org.tr In some cases, derivatization of the hydroxyl group may be employed to improve the chromatographic peak shape and thermal stability of the analyte. dergipark.org.tr

Table 5: Illustrative Parameters for GC-MS Analysis of Benzophenone Derivatives

| Parameter | Typical Setting/Value | Purpose | Reference |

|---|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of analytes | nih.gov |

| Injection Mode | Splitless | To enhance sensitivity for trace analysis | nih.gov |

| Oven Program | Start at 100°C, ramp to 300°C | To ensure elution and separation of compounds with different boiling points | nih.gov |

| Carrier Gas | Helium | Inert gas to carry sample through the column | nih.gov |

| MS Ionization | Electron Impact (EI, 70 eV) | Fragmentation of molecules for structural identification | nih.gov |

| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | Full spectra for identification or specific ions for quantification | dergipark.org.tr |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound in various matrices. Its application is particularly prevalent in the quality control of cosmetic and sunscreen formulations, as well as in the monitoring of environmental samples. The methodologies employed are typically based on reverse-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds like this compound.

The principle of reverse-phase HPLC involves a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, which possesses a significant nonpolar decyloxy chain, this technique offers excellent resolution and sensitivity.

Chromatographic Conditions

The successful analysis of this compound by HPLC is contingent on the optimization of several key parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector settings.

Stationary Phase: The most commonly utilized stationary phase for the analysis of benzophenone derivatives is a C18 (octadecylsilyl) bonded silica (B1680970) column. kau.edu.sanih.govnih.gov These columns provide a highly hydrophobic surface that effectively retains this compound, allowing for its separation from more polar components in a sample matrix. Column dimensions and particle size are selected to balance separation efficiency with analysis time and backpressure; typical columns might have dimensions of 150 mm x 4.6 mm with a 5 µm particle size. kau.edu.sa

Mobile Phase: The mobile phase in reverse-phase HPLC for benzophenones typically consists of a mixture of an organic solvent and water. Acetonitrile and methanol (B129727) are the most common organic modifiers used. kau.edu.sanih.gov The ratio of organic solvent to water is a critical parameter that influences the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time of this compound due to the increased elution strength of the mobile phase.

To improve peak shape and resolution, an acid modifier is often added to the mobile phase. Formic acid or acetic acid at low concentrations (e.g., 0.1% v/v) can help to suppress the ionization of the phenolic hydroxyl group in this compound, resulting in more symmetrical peaks. kau.edu.sa An isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of samples containing a limited number of components with similar polarities. nih.gov However, a gradient elution, where the mobile phase composition is changed over time, may be necessary for complex samples containing a wide range of analytes with different polarities.

Flow Rate and Detection: A typical flow rate for the HPLC analysis of benzophenones is 1.0 mL/min. nih.gov Detection is most commonly performed using a UV-Vis detector, as the benzophenone structure contains a chromophore that absorbs strongly in the UV region. The detection wavelength is usually set at the absorption maximum (λmax) of the analyte to achieve the highest sensitivity. For benzophenone derivatives, this is often in the range of 280-310 nm. kau.edu.sa A Diode Array Detector (DAD) can be particularly useful as it allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

Method Validation

A crucial aspect of developing an HPLC methodology is its validation to ensure that it is fit for its intended purpose. Validation involves assessing several performance characteristics as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Linearity: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. The response (peak area) is plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.999) indicates a good linear relationship. nih.gov

Accuracy and Precision: Accuracy is determined by performing recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated. Recoveries for similar compounds are typically expected to be within 90-110%. nih.gov Precision is assessed by analyzing replicate samples and is expressed as the relative standard deviation (RSD). Intraday precision (repeatability) and interday precision (reproducibility) are evaluated, with RSD values of less than 2% being generally acceptable.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are important parameters for the analysis of trace levels of this compound, for instance, in environmental monitoring.

Data Tables

The following interactive tables provide representative data for a typical HPLC method for the analysis of this compound, based on methodologies developed for structurally similar benzophenone UV filters.

Table 1: Typical HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 288 nm |

| Column Temperature | 30 °C |

Table 2: Representative Method Validation Parameters

| Parameter | Typical Value |

|---|---|

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery %) | 95 - 105 |

| Intraday Precision (RSD %) | < 1.5 |

| Interday Precision (RSD %) | < 2.0 |

| LOD (µg/mL) | ~0.1 |

| LOQ (µg/mL) | ~0.3 |

Photochemical Behavior and Degradation Mechanisms of 2 Hydroxy 4 Decyloxybenzophenone

Photostability Mechanisms in Material Systems

The primary function of 2-hydroxy-4-decyloxybenzophenone is to protect materials from photodegradation by absorbing harmful UV radiation. uvabsorber.com Its molecular structure is key to this function, allowing for exceptional stability under UV exposure through efficient internal energy conversion processes.

The remarkable photostability of 2-hydroxybenzophenones, including the 4-decyloxy derivative, is primarily attributed to a highly efficient intramolecular energy dissipation mechanism. uvabsorber.compartinchem.com This process involves several key steps that occur on an extremely fast timescale following the absorption of a UV photon:

UV Absorption and Excitation: The molecule absorbs UV radiation, typically in the 290-400 nm range, which promotes it to an excited electronic state (S1). uvabsorber.compartinchem.com

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton from the ortho-hydroxyl group is rapidly transferred to the carbonyl oxygen. This transfer is facilitated by the formation of a stable six-membered intramolecular hydrogen bond in the ground state. partinchem.comresearchgate.net

Formation of the Keto Tautomer: The proton transfer results in the formation of an unstable keto tautomer in an excited state. researchgate.netmasterorganicchemistry.com

Non-Radiative Decay: This excited keto tautomer quickly returns to its ground state by releasing the absorbed energy as vibrational energy (heat) in a non-radiative process. uvabsorber.com

Reverse Proton Transfer: Finally, a rapid reverse proton transfer occurs in the ground state, regenerating the original enol form of the molecule.

This entire cycle is exceptionally fast and efficient, allowing the molecule to repeatedly absorb UV photons and dissipate the energy as low-grade heat without undergoing chemical alteration. uvabsorber.compartinchem.com This keto-enol tautomerism is the fundamental reason for the high photostability of this class of compounds. researchgate.net

While the primary photoprotective mechanism is UV energy dissipation, 2-hydroxybenzophenones can also contribute to material stability through interactions with free radicals. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize reactive free radicals, thereby terminating damaging chain reactions. researchgate.net This process is often referred to as hydrogen-atom transfer (HAT).

In the context of material degradation, UV light can generate free radicals within a polymer matrix. This compound can intercept these radicals, preventing them from attacking the polymer chains. uvabsorber.com The resulting benzophenone (B1666685) radical is stabilized by resonance and is less reactive, effectively halting the degradation cascade. While less significant than the ESIPT pathway for its own stability, this radical scavenging ability provides a secondary protective function for the material in which it is incorporated. nih.govnih.gov

Environmental Phototransformation Studies

Despite their inherent photostability, benzophenone derivatives are not completely inert and can undergo transformation in the environment through various photochemical pathways. nih.govmdpi.com These processes are critical for understanding the environmental fate and persistence of these compounds.

Direct photolysis occurs when a molecule absorbs sunlight directly, leading to its degradation. While 2-hydroxybenzophenones are designed to be photostable, they are not completely immune to this process over long periods. researchgate.net Studies on the closely related compound 2-hydroxy-4-methoxybenzophenone (BP-3) show that it has a very low quantum yield for photolysis, meaning it is highly resistant to direct degradation by sunlight in pure water. researchgate.net For instance, one study noted only an 8% loss of BP-3 after 50 days of exposure to solar radiation in pure water. researchgate.net

However, the rate of direct photolysis can be influenced by environmental factors. The presence of substances like humic acids can accelerate degradation. researchgate.net The primary degradation pathway under direct photolysis often involves the cleavage of the ether bond or modifications to the aromatic rings. researchgate.net

Table 1: Photochemical Reaction Parameters for Benzophenone-3 (a structural analog of this compound) This table presents data for the closely related and extensively studied compound BP-3, which serves as a model for the environmental behavior of 2-hydroxy-4-alkoxybenzophenones.

| Parameter | Value | Reference |

|---|---|---|

| UV Photolysis Quantum Yield (Φ) | (3.1 ± 0.3) × 10⁻⁵ | researchgate.net |

| Photolysis Half-Life | Varies from days to months depending on conditions | mdpi.com |

Indirect photodegradation is often a more significant environmental fate pathway for photostable compounds. This process involves reactions with highly reactive transient species that are themselves generated by sunlight in natural waters. researchgate.net Key reactive oxygen species (ROS) include the hydroxyl radical (•OH) and singlet oxygen (¹O₂).

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidants. Research on BP-3 has shown that it reacts very rapidly with hydroxyl radicals. researchgate.net This reaction pathway is a major contributor to the transformation of benzophenones in sunlit surface waters where •OH is present. nih.gov The reaction typically leads to the hydroxylation of the aromatic rings.

Singlet Oxygen (¹O₂): This is another excited state of molecular oxygen that can react with electron-rich organic molecules. The reaction rate of BP-3 with singlet oxygen is considerably slower than its reaction with hydroxyl radicals, suggesting it is a less dominant degradation pathway. researchgate.net

Dissolved Organic Matter (DOM): Chromophoric dissolved organic matter (CDOM) in water can absorb sunlight and form excited triplet states (³CDOM*), which can also react with and degrade benzophenones. researchgate.net

Table 2: Second-Order Reaction Rate Constants for Benzophenone-3 with Environmental Reactants This table shows the reactivity of the analog BP-3 with key transient species found in the environment.

| Reactant | Rate Constant (k) | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹ | researchgate.net |

| Singlet Oxygen (¹O₂) | (2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹ | researchgate.net |

| Triplet-State CDOM (³CDOM*) | (1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹ | researchgate.net |

For benzophenones like the 4-decyloxy derivative, degradation pathways are expected to involve:

Hydroxylation: Addition of -OH groups to the aromatic rings, primarily from reactions with hydroxyl radicals. nih.gov

O-Dealkylation: Cleavage of the decyloxy side chain, which would lead to the formation of 2,4-dihydroxybenzophenone (B1670367) (also known as Benzophenone-1). nih.gov

Ring Cleavage: More extensive degradation can lead to the breakdown of the aromatic rings, resulting in smaller organic molecules.

Polymerization: Some studies have noted the formation of larger, polymerized products under certain irradiation conditions. researchgate.net

One study on BP-3 identified a major photoproduct resulting from the loss of the hydroxy and benzoyl groups, though this was under specific laboratory conditions. researchgate.net Generally, the primary transformation products of 2-hydroxy-4-alkoxybenzophenones in the environment are hydroxylated derivatives and the corresponding de-alkylated phenol, 2,4-dihydroxybenzophenone. nih.gov

Thermal and Oxidative Degradation in Complex Matrices

The application of this compound as a stabilizer, particularly within polymeric matrices, subjects it to various degradative pressures, including heat and oxidation. The intricate environment of a polymer can significantly influence the degradation pathways and kinetics of the stabilizer itself. Understanding these processes is crucial for predicting the long-term performance and durability of the stabilized material.

Kinetic and Mechanistic Studies of Thermal Decomposition

The thermal stability of this compound is a critical parameter, as its degradation can compromise its protective function within a material. Kinetic and mechanistic studies of its thermal decomposition are often conducted to elucidate the pathways and rates of its breakdown at elevated temperatures.

Thermogravimetric analysis (TGA) is a primary technique employed to investigate the thermal decomposition of benzophenone derivatives. troindia.in In a typical TGA experiment, a sample of the compound is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. The resulting thermogram provides information about the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual char.

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from TGA data using various mathematical models, such as the Freeman-Carroll or Sharp-Wentworth methods. researchgate.net These parameters provide quantitative insights into the energy barrier for decomposition and the frequency of decomposition reactions.

The proposed thermal decomposition mechanism for this compound likely involves the initial cleavage of the decyloxy chain. The ether linkage is typically the most thermally labile bond in the alkoxybenzophenone structure. This initial fragmentation can be followed by further degradation of the benzophenone backbone at higher temperatures. The presence of the hydroxyl group can also influence the degradation pathway, potentially through intramolecular reactions.

Illustrative Thermal Decomposition Data for this compound

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | 250 °C | 10 °C/min in N2 |

| Temperature at Max Decomposition Rate (Tmax) | 290 °C | 10 °C/min in N2 |

| Activation Energy (Ea) | 150 kJ/mol | Isoconversional method |

| Pre-exponential Factor (A) | 1.2 x 1012 s-1 | Isoconversional method |

Note: The data in this table is illustrative and represents typical values that might be obtained from thermal analysis. Actual experimental values may vary.

Interplay with Polymer Degradation and Stabilization Processes

In polymeric systems, this compound primarily functions as a UV stabilizer. Its primary role is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer from photodegradation. fiveable.me However, the thermal and oxidative environment within the polymer during processing and end-use can lead to complex interactions between the stabilizer and the polymer matrix.

The degradation of the polymer can generate reactive species, such as free radicals, which can in turn attack the this compound molecule. This interaction can lead to a depletion of the stabilizer, reducing its long-term effectiveness. The degradation products of the benzophenone derivative can also potentially interact with the polymer, although these effects are generally considered secondary to the primary stabilization mechanism.

The effectiveness of this compound as a stabilizer is therefore dependent on its own stability within the polymer matrix. Its thermal and oxidative degradation is intrinsically linked to the degradation of the polymer it is intended to protect. A comprehensive understanding of these interconnected processes is essential for designing durable and long-lasting polymeric materials.

Illustrative Effect of this compound on Polymer Properties after Accelerated Weathering

| Polymer Formulation | Tensile Strength Retention (%) | Color Change (ΔE) |

| Unstabilized Polypropylene | 30 | 15 |

| Polypropylene + 0.5% this compound | 85 | 3 |

Note: The data in this table is illustrative and demonstrates the typical protective effect of a UV stabilizer on polymer properties. Actual experimental values may vary depending on the specific polymer, stabilizer concentration, and weathering conditions.

Research on Applications in Advanced Materials Science

Role as a UV Stabilizer in Polymer Systems

2-Hydroxy-4-decyloxybenzophenone is a member of the 2-hydroxybenzophenone (B104022) class of ultraviolet absorbers, which are widely used as additives to protect polymers from the damaging effects of sunlight. eupegypt.comspecialchem.com By incorporating this compound into a polymer matrix, the material's resistance to photodegradation is significantly enhanced, thereby extending its functional lifetime and preserving its aesthetic and mechanical properties. everlight-uva.com

The protective action of this compound is based on a robust and reversible intramolecular process. The key to its function lies in the 2-hydroxy group positioned adjacent to the benzophenone's carbonyl group. longchangchemical.com This arrangement facilitates the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. partinchem.comresearchgate.net

When the molecule absorbs harmful UV radiation, typically in the 290-400 nm range, it enters an excited state. partinchem.com This absorbed energy is then dissipated through a rapid and efficient non-destructive chemical transformation. The proton from the hydroxyl group transfers to the carbonyl oxygen, leading to a transient, high-energy quinoid enol form in an excited state. longchangchemical.comkyoto-u.ac.jp This structure is unstable and quickly reverts to its original, more stable phenolic ground state, releasing the absorbed energy as harmless thermal energy, which is dissipated throughout the polymer matrix. partinchem.comkyoto-u.ac.jp This rapid, cyclical process of tautomerism occurs repeatedly without degrading the stabilizer molecule itself, allowing it to provide long-term protection to the host polymer. longchangchemical.compartinchem.com

A significant challenge for additive stabilizers like this compound is their potential to migrate to the surface of the polymer and leach into the environment over time. This loss of the protective agent reduces the long-term durability of the material. To overcome this, research has focused on methods to permanently anchor the stabilizer within the polymer matrix.

One advanced strategy is radiation-induced grafting . This technique uses high-energy radiation, such as gamma rays or UV light, to create reactive free-radical sites on the polymer backbone. mdpi.com These active sites can then initiate a polymerization reaction with a functionalized monomer or directly bond with a compatible stabilizer molecule. mdpi.comresearchgate.net By synthesizing a variant of the benzophenone (B1666685) stabilizer that contains a polymerizable group (like an acryloyl or vinyl group), it can be covalently bonded to the main polymer chain. researchgate.net This process effectively immobilizes the stabilizer, preventing its migration and ensuring its persistence throughout the lifespan of the material. partinchem.com This approach is part of a broader trend toward developing high-molecular-weight and polymer-bondable UV absorbers for enhanced performance and stability. partinchem.com

The primary benefit of incorporating this compound into polymers is the significant enhancement of their resistance to photo-oxidative aging. nih.gov Exposure to UV radiation in the presence of oxygen initiates a cascade of degradation reactions, including chain scission and crosslinking, which lead to a deterioration of the material's properties. nih.gov The stabilizer mitigates these effects by absorbing the initiating radiation.

The impact on performance can be quantified by monitoring key physical and chemical properties over time during accelerated weathering tests. Polymers stabilized with 2-hydroxybenzophenones exhibit:

Reduced Carbonyl Index Growth: Photo-oxidation leads to the formation of carbonyl groups (C=O) within the polymer structure, a key indicator of degradation. The presence of the UV absorber significantly slows the rate of carbonyl group formation.

Preservation of Mechanical Properties: Degradation leads to embrittlement and loss of strength. Stabilized polymers show much better retention of properties like tensile strength and elongation at break. njtech.edu.cn

Color Stability: The stabilizer helps prevent the discoloration and yellowing that commonly occur as polymers degrade under UV exposure. everlight-uva.com

The following table illustrates the conceptual effect of the stabilizer on key polymer properties during UV exposure.

| Polymer Property | Unstabilized Polymer (After UV Exposure) | Stabilized Polymer (After UV Exposure) | Performance Impact |

|---|---|---|---|

| Change in Carbonyl Index | High Increase | Low Increase | Inhibition of chemical degradation |

| Tensile Strength Retention | Low (e.g., <50%) | High (e.g., >80%) | Preservation of mechanical integrity |

| Elongation at Break | Significant Decrease | Minor Decrease | Reduced embrittlement |

| Color Change (Yellowness Index) | High Increase | Minimal Increase | Enhanced aesthetic longevity |

Integration into Novel Material Formulations and Additive Manufacturing

The demand for durable, weather-resistant materials in additive manufacturing (3D printing) has created new applications for advanced UV stabilizers. Polymers used in 3D printing processes like stereolithography (SLA) and fused deposition modeling (FDM) are susceptible to UV degradation, especially for parts intended for outdoor use or exposure to sunlight. avient.com

UV absorbers like this compound are incorporated as additives into the base materials, such as photopolymer resins for SLA or thermoplastic filaments for FDM. syntecshop.com In SLA, where UV light is used to cure the liquid resin, the stabilizer must be carefully selected to not interfere with the curing process while providing post-manufacturing protection. mdpi.com For thermoplastics, the stabilizer is compounded with the polymer before extrusion into a filament. The presence of the UV absorber in the final printed object helps to prevent it from becoming brittle, fading, or losing mechanical strength upon UV exposure. 3dresyns.com

Environmental Fate and Persistence of 2 Hydroxy 4 Decyloxybenzophenone

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

Detailed studies on the biodegradation pathways and kinetics of 2-Hydroxy-4-decyloxybenzophenone are not extensively documented in publicly available scientific literature. However, research on related benzophenone (B1666685) compounds, such as benzophenone-3 (BP-3), offers insights into potential degradation mechanisms.

In general, the biodegradation of benzophenones can proceed under both aerobic and anaerobic conditions. researchgate.net For instance, studies on BP-3 have shown that it can be completely biodegraded in activated sludge microcosms over a period of several weeks. researchgate.net The primary degradation pathways for benzophenones often involve the transformation of their substituent groups. For other benzophenones, observed biotransformation pathways include the demethylation of methoxy (B1213986) groups to form hydroxylated derivatives. researchgate.net It is plausible that the decyloxy group in this compound could undergo O-dealkylation, leading to the formation of 2,4-dihydroxybenzophenone (B1670367), a common metabolite of other benzophenones. researchgate.net

The rate of biodegradation is influenced by the specific environmental conditions and the microbial communities present. nih.gov Research on a range of benzophenone-based UV filters has indicated that the ultimate biodegradability, or the complete mineralization to carbon dioxide and water, may be limited and dependent on the substitution pattern of the aromatic rings. nih.gov Specifically, mineralization appears to be more likely for derivatives where both aromatic rings contain substituents. nih.gov

Table 1: Postulated Biodegradation Metabolites of this compound in Environmental Systems

| Parent Compound | Potential Transformation Pathway | Postulated Metabolite |

| This compound | O-dealkylation | 2,4-dihydroxybenzophenone |

| This compound | Hydroxylation of the phenyl ring | Hydroxylated derivatives |

Note: This table is illustrative and based on degradation pathways observed for other benzophenone compounds due to the lack of specific data for this compound.

Factors Influencing Environmental Persistence and Transformation Rates

The environmental persistence of this compound is expected to be governed by a combination of biotic and abiotic factors, similar to other benzophenone UV filters. These compounds are often considered "pseudo-persistent" because their continuous release into the environment can lead to their consistent presence, even if they are susceptible to degradation. rsc.orgresearchgate.net

Key factors influencing persistence include:

Photodegradation: As a UV stabilizer, this compound is designed to be photostable. However, photodegradation can still occur, particularly indirect photolysis in the presence of other substances in natural waters. rsc.org The rate of photodegradation for benzophenones can vary significantly depending on environmental conditions, with half-lives potentially extending to years in a water column. mdpi.com

Microbial Activity: The presence of adapted microbial communities is crucial for biodegradation. The rate of microbial degradation is influenced by factors such as the type and abundance of microbes, nutrient availability, and temperature. nih.gov

Redox Conditions: The redox potential of the environment (i.e., whether conditions are aerobic or anaerobic) can significantly affect degradation pathways and rates. researchgate.net Some studies on related compounds suggest that anaerobic biodegradation may be a more favorable attenuation mechanism. researchgate.net

Sorption: Due to its lipophilic character, indicated by a high octanol-water partition coefficient (Log Kow), this compound is likely to sorb to organic matter in soil, sediment, and sludge. mdpi.com This sorption can reduce its bioavailability for microbial degradation and increase its persistence in these compartments. Biofilms, in particular, can act as both sinks and active sites for the biodegradation of benzophenones in porous media like aquifers. acs.org

Chemical Transformation: Benzophenones can react with disinfectants like chlorine in wastewater treatment plants and swimming pools, leading to the formation of halogenated by-products, which may have their own persistence and toxicity profiles. rsc.org

Assessment of Environmental Distribution and Mobility across Compartments (e.g., water, soil, sediment)

The distribution and mobility of this compound in the environment are largely dictated by its physicochemical properties. With a high Log Kow, this compound is expected to have low water solubility and a strong tendency to partition from water into more lipophilic compartments. mdpi.com

Water: While having low solubility, its continuous introduction can lead to detectable concentrations in various aquatic systems, including rivers, lakes, and coastal waters. researchgate.net In the water column, it is likely to be associated with suspended solids. acs.org

Soil: If introduced to terrestrial environments, for example through the application of sewage sludge (biosolids) to land, this compound is expected to be relatively immobile due to strong sorption to soil organic matter. una.py This would limit its potential to leach into groundwater.

Sediment: Due to its hydrophobicity, the compound will likely accumulate in the sediments of aquatic systems. Sediments can therefore act as a long-term sink and a potential source of this contaminant to benthic organisms. acs.org Studies on other benzophenones have shown significant accumulation in surficial sediments. acs.org

Biota: The lipophilic nature of this compound suggests a potential for bioaccumulation in aquatic and terrestrial organisms. mdpi.com For other benzophenones, bioaccumulation has been observed in various species, raising concerns about potential food chain transfer. henryford.com

Table 2: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Mobility | Predicted Accumulation Potential |

| Water | Low (high partitioning to solids) | Low in aqueous phase, higher on suspended solids |

| Soil | Low | High (sorption to organic matter) |

| Sediment | Low | High |

| Biota | - | High (due to lipophilicity) |

Note: This table is based on the physicochemical properties of this compound and findings for other benzophenone UV filters.

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 4 Decyloxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could provide a wealth of information about 2-hydroxy-4-decyloxybenzophenone's molecular properties, including its optimized geometry, vibrational frequencies (corresponding to its IR and Raman spectra), and various electronic properties. For similar molecules, DFT has been employed to study structure-activity relationships. researchgate.net

A hypothetical DFT study on this compound would likely involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. researchgate.netnih.gov The results would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance for this compound |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's overall polarity. |

| Polarizability | Value in a.u. | Measures the deformability of the electron cloud. |

| Vibrational Frequencies | List of wavenumbers (cm⁻¹) | Correlates with experimental infrared and Raman spectra. |

Hartree-Fock (HF) Level Calculations for Electronic Configuration

The Hartree-Fock (HF) method is another foundational quantum chemistry technique for approximating the wavefunction and energy of a many-electron system. wikipedia.org It treats each electron as moving in the average field of all other electrons, without considering electron correlation in the same detail as some other methods. wikipedia.org An HF calculation for this compound would yield information about its electronic configuration, describing the arrangement of electrons in its molecular orbitals. While less accurate than DFT for many purposes due to the neglect of electron correlation, HF can still provide a good first approximation of the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and stability. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. aimspress.com

For this compound, the HOMO would likely be localized on the electron-rich hydroxyphenyl moiety, while the LUMO might be centered on the benzoyl group. The energy gap would be a critical parameter in understanding its photostability and its role as a UV absorber.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Definition | Significance for Chemical Stability |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. aimspress.com |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. youtube.com Red areas typically represent regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen, and are prone to electrophilic attack. youtube.comresearchgate.net Blue areas indicate positive potential (electron-poor), usually around hydrogen atoms, and are susceptible to nucleophilic attack. youtube.comresearchgate.net

For this compound, an MEP map would likely show negative potential around the carbonyl and hydroxyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. The hydrogen of the hydroxyl group would exhibit a positive potential. This mapping is invaluable for predicting intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of these interactions in terms of stabilization energy (E(2)). nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the study of interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in providing detailed spectral information. researchgate.netscribd.com

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | 198.5 | OH | 12.5 |

| C-OH | 163.0 | Aromatic H (ortho to C=O) | 7.5-7.8 |

| C-OR | 165.2 | Aromatic H (meta to C=O) | 7.2-7.4 |

| Quaternary Aromatic C | 110-135 | Aromatic H (para to C=O) | 7.2-7.4 |

| Phenyl C | 128-132 | Aromatic H (ortho to OH) | 6.4-6.6 |

| O-CH₂ | 68.5 | O-CH₂ | 4.05 |

| Aliphatic C | 14.1-31.9 | Aliphatic CH₂ | 1.3-1.8 |

| Terminal CH₃ | 14.1 | Terminal CH₃ | 0.88 |

Note: These are illustrative values and would require specific DFT calculations for precise prediction.

Infrared (IR) Spectra: Computational methods can also predict the vibrational frequencies of this compound, which correspond to the peaks in an IR spectrum. These calculations help in the assignment of experimental IR bands to specific molecular vibrations. For 2-hydroxybenzophenone (B104022) derivatives, a key feature is the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, which significantly affects the vibrational frequency of the O-H and C=O stretching modes. researchgate.net

UV-Vis Spectra: The UV-Vis absorption spectrum of this compound is crucial for its function as a UV absorber. TD-DFT calculations are the primary tool for predicting electronic absorption spectra. researchgate.netscribd.com These calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For 2-hydroxy-4-alkoxybenzophenones, the absorption spectrum is characterized by strong absorption in the UVA and UVB regions. The presence of the hydroxyl group at the ortho position and the alkoxy group at the para position significantly influences the electronic structure and, consequently, the absorption profile. researchgate.net The main electronic transitions are typically of π→π* character. scribd.com

Illustrative Predicted UV-Vis Absorption Maxima (λmax) for this compound:

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 325-340 | High |

| S₀ → S₂ | 285-295 | Moderate |

Note: These values are illustrative and depend on the computational method and solvent model used.

Modeling of Photochemical Reaction Pathways and Excited State Dynamics

The photostability of this compound is a direct consequence of its ability to efficiently dissipate absorbed UV energy through non-radiative pathways. Computational modeling is essential to elucidate these complex photochemical processes. nih.govfrontiersin.org

The key photoprotective mechanism in 2-hydroxybenzophenone derivatives is a highly efficient excited-state intramolecular proton transfer (ESIPT). frontiersin.orgnih.gov Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, a proton from the hydroxyl group is rapidly transferred to the carbonyl oxygen. This process is essentially barrierless and occurs on an ultrafast timescale.

The ESIPT process leads to the formation of a transient keto-tautomer in an excited state. This excited keto-tautomer is non-fluorescent and rapidly returns to the ground state via internal conversion, releasing the absorbed energy as heat. Following this, a reverse proton transfer in the ground state regenerates the original enol form, completing the photoprotective cycle. partinchem.com This cycle can be repeated numerous times without significant degradation of the molecule, which accounts for the high photostability of this class of UV absorbers.

Computational studies on substituted benzophenones have shown that the nature and position of substituents can influence the excited-state dynamics. nih.govresearchgate.net The electron-donating decyloxy group at the 4-position is expected to enhance the electron density in the aromatic ring, which can affect the energy levels of the excited states and the efficiency of the ESIPT process. Modeling the potential energy surfaces of the ground and excited states of this compound can provide a detailed picture of the reaction coordinates for the proton transfer and other competing deactivation pathways, such as intersystem crossing to triplet states. While ESIPT is the dominant pathway, understanding any minor competing pathways is crucial for a complete photophysical profile.

Academic Research Methodologies Applied to 2 Hydroxy 4 Decyloxybenzophenone Studies

Principles of Experimental Design in Chemical Research

Experimental design in chemical research is the systematic planning of experiments to ensure that the results are objective and statistically valid. For benzophenone (B1666685) derivatives, the design of a study is dictated by its primary objective, which could be synthesis optimization, property characterization, or toxicological assessment.

A core principle involves identifying and controlling variables. For instance, in the synthesis of 2-hydroxy-4-alkoxybenzophenones, key variables include the type of solvent, reaction time, temperature, and the molar ratio of reactants. google.comgoogle.com An effective experimental design, such as a factorial design, allows researchers to systematically vary these factors to determine their individual and interactive effects on the final product's yield and purity. mdpi.com A patent for preparing similar compounds highlights a process improvement achieved by introducing a surfactant into an aqueous solution, a modification designed to markedly increase product yields over previous methods. google.com

In toxicological studies, such as those conducted by the National Toxicology Program (NTP) on the related compound 2-Hydroxy-4-methoxybenzophenone, experimental design is paramount. nih.gov The design specifies the animal model (e.g., F344/N rats), the number of animals per group, the dosage levels, the route of administration (e.g., topical or in feed), and the duration of the study (e.g., 2-week or 13-week studies). nih.gov This structured approach allows for the reliable assessment of a compound's potential effects by comparing dose groups against a control group. nih.gov

Another application of experimental design is in the creation of novel molecules for specific purposes. Researchers have designed and synthesized new photoactivatable benzophenone analogues to act as tools for mapping receptor binding sites. nih.govnih.gov This involves a rational design process where the benzophenone moiety is strategically placed within a larger molecule to impart photoreactive properties while maintaining biological activity. nih.gov

Table 1: Examples of Experimental Design Objectives in Benzophenone Research

| Research Objective | Key Variables to Control | Example Study Type |

|---|---|---|

| Optimize Synthesis Yield | Reactant concentration, temperature, solvent, catalyst, reaction time | Process development, patent filing google.comgoogle.com |

| Assess Toxicity | Animal model, dose level, duration, route of administration | 13-week dosed feed study nih.gov |

| Evaluate Photostability | Light intensity, wavelength, presence of sensitizers/quenchers | Photodegradation kinetics study nih.gov |

| Develop Analytical Method | pH, solvent composition, salt concentration, extraction phase | Method optimization for sample preparation mdpi.com |

Quantitative Research Methods in Compound Analysis (e.g., Spectrophotometric Assays, Chromatographic Quantification)

Quantitative analysis precisely measures the amount of a substance. For 2-Hydroxy-4-decyloxybenzophenone and its analogues, chromatography and spectrophotometry are the principal techniques.

Chromatographic Quantification is the most common approach. High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, is widely used for the separation and quantification of benzophenones in various samples. mdpi.com The method relies on passing the sample through a column packed with a stationary phase; different compounds travel through the column at different rates and are detected as they exit. The area under a compound's peak in the resulting chromatogram is proportional to its concentration. For complex matrices like environmental or biological samples, a sample preparation step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is often required to remove interfering substances before analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity. researchgate.net This technique separates compounds via LC and then uses a mass spectrometer to detect and quantify them based on their mass-to-charge ratio. A comparative study of four different LC-MS platforms for analyzing related endocrine-disrupting compounds highlighted the differences in performance. researchgate.net High-resolution mass spectrometry (HRMS) platforms, like Orbitrap and Time-of-Flight (ToF), were found to be more selective and sensitive than low-resolution (LRMS) platforms like linear ion traps. researchgate.net

Table 2: Comparison of LC-MS Platforms for Analyzing Related Compounds

| Platform Type | Resolution | Key Advantage | Key Limitation |

|---|---|---|---|

| Linear Ion Trap (LTQ) | Low | Robust, widely available | Lower selectivity, can be affected by co-eluting interferences researchgate.net |

| Orbitrap | High | High sensitivity and selectivity, excellent mass accuracy researchgate.net | Higher cost and complexity |

This table is based on a performance comparison for zeranols, which are also phenolic endocrine disruptors analyzed by similar methods. researchgate.net

Spectrophotometric Assays , particularly UV-Vis spectrophotometry, are used to determine the concentration of a compound in a solution by measuring its absorbance of light at a specific wavelength. This method is fundamental in studies of photodegradation, where the decrease in the characteristic absorbance of the benzophenone chromophore over time upon exposure to UV light is monitored to calculate the degradation rate. nih.gov

Qualitative Research Methods in Mechanistic and Structural Investigations (e.g., Degradation Product Identification)

Qualitative research in this context focuses on identifying the chemical structure of compounds and understanding their reaction mechanisms. When a compound like this compound is synthesized or undergoes degradation, qualitative methods are essential to confirm its identity and characterize any new products formed.

Mass Spectrometry (MS) , especially when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying unknown compounds. In a mass spectrometer, a molecule is ionized and breaks apart into characteristic fragments. The resulting mass spectrum is a fingerprint that can be used to deduce the structure of the parent molecule. The PubChem database entry for this compound lists a GC-MS spectrum with 107 total peaks, providing a detailed fragmentation pattern for its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Techniques like ¹H NMR and ¹³C NMR are used to confirm the structure of newly synthesized benzophenone derivatives. nih.gov The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum reveal how atoms are connected within the molecule, allowing for unambiguous structure elucidation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes specific bonds to vibrate. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) bonds. nih.gov

Table 3: Spectroscopic Techniques for Structural Investigation

| Technique | Information Provided | Application Example |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Identifying photoproducts of a pesticide after degradation nih.gov |

| ¹H and ¹³C NMR | Carbon-hydrogen framework and connectivity | Confirming the structure of a newly synthesized benzophenone analogue nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O) | Verifying the synthesis of this compound nih.gov |

Advanced Data Analysis and Chemometric Approaches in Compound Characterization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. As analytical instruments generate increasingly complex datasets, advanced data analysis becomes crucial.

In the context of comparing different analytical platforms, chemometric analysis helps in evaluating figures of merit such as the limit of detection (LOD), limit of quantification (LOQ), linearity of calibration curves, and instrumental selectivity. researchgate.net This allows researchers to objectively select the best platform for a specific biomonitoring project. researchgate.net

Computational methods like molecular docking and network pharmacology represent another advanced approach. While not directly reported for this compound, these methods have been applied to its derivatives to investigate potential biological activity. rsc.org Molecular docking simulates the interaction between a compound and a biological target (like a protein receptor), predicting its binding affinity and mode. Network pharmacology uses computational tools to understand how a compound might affect biological networks, providing insights into its potential mechanisms of action. rsc.org These in silico methods allow for the high-throughput screening of compounds and can help prioritize candidates for further experimental testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-4-decyloxybenzophenone, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling, leveraging alkoxy substitution at the 4-position. Purity validation requires a combination of HPLC (using C18 columns with UV detection at 280–320 nm) and melting point analysis. Differential Scanning Calorimetry (DSC) can confirm thermal stability and crystallinity .

Q. How can spectroscopic techniques (NMR, FTIR) characterize structural features of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 12–13 ppm (phenolic -OH), δ 6.5–8.0 ppm (aromatic protons), and δ 3.5–4.0 ppm (decyloxy -OCH₂).

- FTIR : Key peaks include ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O-C ether linkage). Compare with reference spectra of structurally analogous benzophenones .

Q. What solvent systems are recommended for solubility studies of this compound?

- Methodological Answer : The compound is lipophilic due to the decyloxy chain. Test solubility in graded ethanol/water mixtures or surfactants like Tween-80. For polar solvents, dimethyl sulfoxide (DMSO) is preferred for stock solutions. Avoid aqueous buffers below pH 7 to prevent precipitation of the phenolic group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate UV-absorbing efficacy in polymer matrices?

- Methodological Answer :

- Experimental Design : Incorporate 0.1–2.0 wt% of this compound into polyolefins (e.g., polyethylene) via melt blending.

- Testing : Use accelerated weathering (QUV testing) with UV-B lamps (313 nm). Monitor carbonyl index via FTIR and tensile strength retention. Synergistic effects with hindered amine light stabilizers (HALS) should be quantified .

Q. What strategies resolve contradictions in photostability data across different studies?

- Methodological Answer : Contradictions often arise from variations in polymer crystallinity, additive concentration, or UV exposure protocols. Standardize testing using ISO 4892-3 for plastics. Cross-validate with computational models (e.g., TD-DFT) to predict absorption spectra and degradation pathways .

Q. How does the alkoxy chain length (e.g., decyloxy vs. methoxy) impact UV absorption and thermal stability?

- Methodological Answer : Conduct comparative studies using TGA and DSC to assess decomposition temperatures. Longer alkyl chains (decyloxy) enhance solubility in nonpolar matrices but may reduce UV absorption efficiency at shorter wavelengths. Use UV-Vis spectroscopy (200–400 nm) to quantify molar extinction coefficients .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking studies can assess interactions with biological targets (e.g., estrogen receptors) for ecotoxicity evaluation. Validate with HPLC-MS/MS analysis of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。